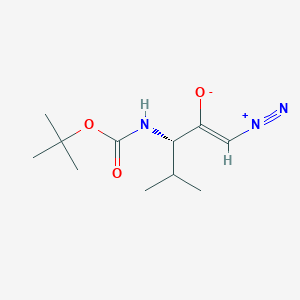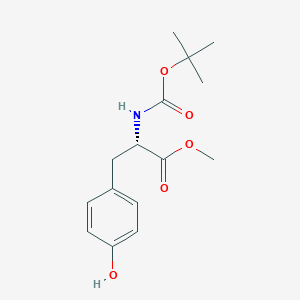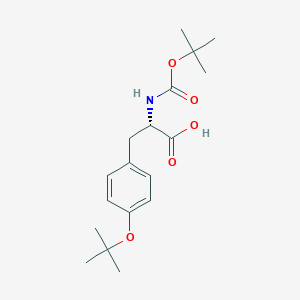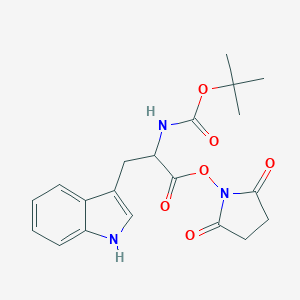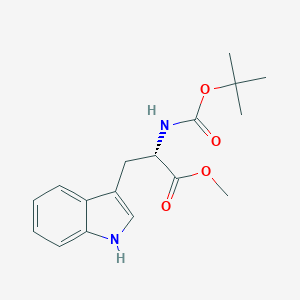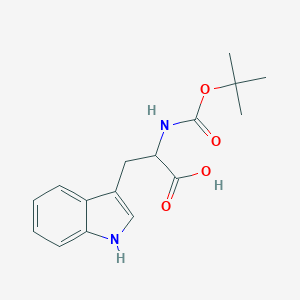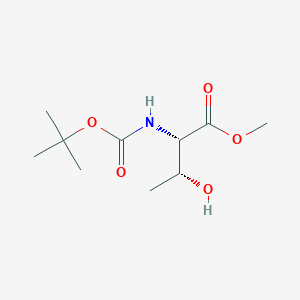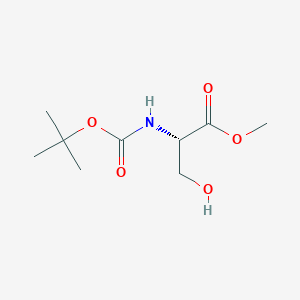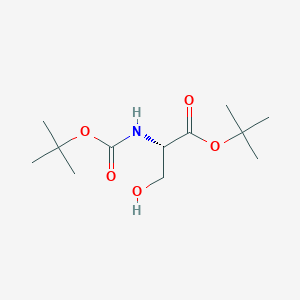
Boc-N-ME-phg-OH
Vue d'ensemble
Description
“Boc-N-ME-phg-OH” is a chemical compound with the empirical formula C14H19NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used for research and development purposes .
Synthesis Analysis
“this compound” is synthesized and used in the field of pharmaceutical research and development . It is used in peptide synthesis and is stored at a temperature between 2-8°C .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H19NO4 . The molecular weight of the compound is 265.31 .Chemical Reactions Analysis
“this compound” is involved in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development . The use of a catalyst in this reaction lowers the required reaction temperature .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 265.31 and is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthèse peptidique
Le Boc-N-ME-phg-OH est couramment utilisé dans la synthèse peptidique comme bloc de construction pour l'incorporation d'acides aminés modifiés. Son groupe tert-butoxycarbonyle (Boc) sert de groupe protecteur pour la fonctionnalité amine, permettant l'addition séquentielle d'acides aminés sans réactions secondaires indésirables . Ce composé est particulièrement utile pour synthétiser des peptides ayant des propriétés pharmacologiques spécifiques ou pour l'étude de la structure et de la fonction des protéines.
Développement de médicaments
En chimie médicinale, le this compound joue un rôle crucial dans la conception et le développement de nouveaux médicaments. Il est utilisé pour créer des banques de composés pour le criblage de médicaments, ce qui aide à la découverte de molécules ayant des effets thérapeutiques potentiels. Le groupe Boc garantit que le groupe amine du composé est protégé pendant le processus de synthèse, ce qui est essentiel pour maintenir l'intégrité du pharmacophore .
Science des matériaux
Le this compound trouve également des applications en science des matériaux, en particulier dans le développement de nouveaux polymères et biomatériaux. Sa capacité à introduire des groupes phényles dans les polymères peut modifier les propriétés du matériau, comme augmenter la rigidité ou modifier ses caractéristiques optiques. Ce composé peut également être utilisé pour créer des revêtements de surface qui interagissent avec les systèmes biologiques .
Synthèse organique
Ce composé est essentiel en synthèse organique comme réactif pour introduire des fonctionnalités amino protégées dans les molécules organiques. Le groupe Boc est stable dans une variété de conditions, mais peut être éliminé dans des conditions acides, ce qui fournit aux chimistes un outil polyvalent pour les voies de synthèse en plusieurs étapes .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme étalon ou composé de référence dans diverses méthodes chromatographiques et spectroscopiques. Sa structure et ses propriétés bien définies le rendent approprié pour calibrer les instruments et valider les méthodes analytiques, garantissant la précision et la justesse des mesures .
Recherche en biochimie
Enfin, en recherche en biochimie, le this compound est utilisé dans l'étude des interactions enzyme-substrat et des mécanismes de la catalyse enzymatique. En incorporant ce composé dans des substrats ou des inhibiteurs, les chercheurs peuvent étudier la spécificité et la cinétique des enzymes, contribuant à notre compréhension des voies métaboliques et au développement de diagnostics ou de thérapeutiques à base d'enzymes .
Mécanisme D'action
Boc-N-Me-phg-OH acts as a peptide-synthesizing agent and as a linker for peptide-based materials. It is able to react with amino acids to form peptides and is able to react with other molecules to form covalent bonds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory experiments, it has been shown to affect the activity of enzymes and to interact with proteins and other molecules. Its effects on the body have not been extensively studied, but it is thought to be non-toxic and to have no adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-N-Me-phg-OH has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in a variety of conditions, and can be used to modify proteins and other molecules. However, it is limited in its ability to form covalent bonds with certain molecules, and it is not suitable for use in vivo.
Orientations Futures
The potential applications of Boc-N-Me-phg-OH are vast and varied. Future research should focus on its use in drug discovery, bioconjugation, and protein engineering. Additionally, more research should be done to explore its potential biochemical and physiological effects and its use in in vivo applications.
Safety and Hazards
“Boc-N-ME-phg-OH” is associated with certain safety hazards. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
Propriétés
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426681 | |
| Record name | BOC-N-ME-PHG-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30925-11-2 | |
| Record name | BOC-N-ME-PHG-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-phenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



